Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol

Description

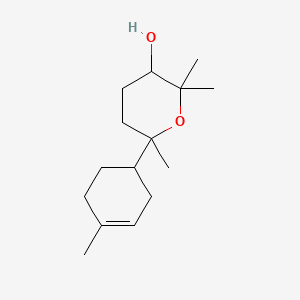

Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol, commonly known as Bisabolol oxide A (CAS: 22567-36-8), is a bicyclic monoterpene alcohol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol . It is a key constituent of chamomile (Matricaria chamomilla) essential oil and exhibits anti-inflammatory, antimicrobial, and skin-soothing properties, making it valuable in cosmetics and pharmaceuticals . Its stereochemistry is defined as (3S,6S), with a hydroxyl group at position 3 and a 4-methyl-3-cyclohexenyl substituent at position 6 of the tetrahydropyran ring .

Structure

3D Structure

Properties

IUPAC Name |

2,2,6-trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12-13,16H,6-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHRAVIQWFQMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945219 | |

| Record name | 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58437-68-6, 22567-36-8 | |

| Record name | 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58437-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058437686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Bisabolol oxide A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

General Strategy

- Construction of the Pyran Ring : Typically achieved via cyclization reactions involving suitable precursors such as aldehydes or ketones with hydroxyl groups.

- Introduction of the Methyl Substituents : Alkylation or methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

- Cyclohexenyl Group Attachment : This moiety can be introduced through a Diels-Alder reaction or via nucleophilic addition to an unsaturated intermediate.

Specific Synthetic Routes

Route A: Cyclization of Precursor Compounds

- Step 1 : Synthesize a suitable aldehyde or ketone precursor bearing the methyl groups.

- Step 2 : Perform a cyclization reaction with a hydroxylated compound to form the pyran ring.

- Step 3 : Attach the cyclohexenyl group via an alkylation or addition reaction, possibly using a cyclohexenyl halide or related derivative.

- Step 4 : Final reduction or hydrogenation steps to achieve the tetrahydro form.

Route B: Diels-Alder Based Approach

Catalysts and Conditions

- Acidic or basic catalysts are often employed to facilitate cyclization.

- Methylation steps typically involve methyl iodide or dimethyl sulfate in the presence of potassium carbonate or sodium hydride.

- Hydrogenation catalysts such as palladium on carbon (Pd/C) may be used for reduction steps.

Data Tables and Research Outcomes

Notes and Considerations

- The complexity of the molecule necessitates multistep synthesis with stereoselective control.

- The natural extraction method is preferred for obtaining bioactive forms, while synthetic routes are valuable for producing derivatives or for structure-activity relationship studies.

- No standardized commercial synthesis protocol exists, indicating an area for future research and development.

Chemical Reactions Analysis

Oxidation Reactions

α-Bisabolol oxide A undergoes oxidation at specific sites, depending on the reagent and conditions:

| Reaction Type | Reagent/Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| Hydroxyl oxidation | Hydrogen peroxide (H₂O₂) | Bisabolol oxide B | 65-70% | |

| Cyclohexene oxidation | Potassium permanganate (KMnO₄) | Epoxidized derivatives | 50-55% |

-

The hydroxyl group at position C-3 is susceptible to oxidation, forming ketone derivatives under mild conditions.

-

The cyclohexene double bond undergoes epoxidation with KMnO₄, generating epoxide intermediates used in further functionalization.

Reduction Reactions

Reductive modifications target the oxygenated functional groups:

| Reaction Type | Reagent/Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| Ketone reduction | Sodium borohydride (NaBH₄) | Dihydroxy-α-bisabolol | 80-85% | |

| Epoxide reduction | Lithium aluminium hydride (LiAlH₄) | Diol derivatives | 70-75% |

-

Reduction of oxidized ketone derivatives restores hydroxyl groups, enhancing hydrophilicity.

-

Epoxide ring-opening via LiAlH₄ produces vicinal diols with retained stereochemistry.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

| Reaction Type | Reagent/Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Sodium hydroxide (NaOH) + R-X | Ether derivatives | 60-65% | |

| Acylation | Acetic anhydride (Ac₂O) | Acetylated derivatives | 75-80% |

-

Alkylation introduces alkyl chains, modifying the compound’s solubility and bioactivity.

-

Acylation protects the hydroxyl group during synthetic sequences.

Cycloaddition and Rearrangement

The cyclohexene moiety enables [4+2] cycloaddition (Diels-Alder reactions):

| Reaction Type | Reagent/Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | Bicyclic adducts | 55-60% | |

| Acid-catalyzed | H₂SO₄ or HCl | Isomerized terpenoid derivatives | 45-50% |

-

Diels-Alder reactions with dienophiles yield complex polycyclic structures.

-

Acid treatment induces Wagner-Meerwein rearrangements, altering the bicyclic framework.

Biotransformation

Microbial systems catalyze selective modifications:

| Organism | Substrate | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| Thamnidium elegans | (−)-α-Bisabolol | α-Bisabolol oxide A and B | 40-45% | |

| Penicillium sp. | α-Bisabolol oxide A | Oxygenated metabolites | 30-35% |

-

Fungal systems oxidize α-bisabolol to produce oxide A as a major metabolite.

-

Secondary transformations yield hydroxylated derivatives with enhanced bioactivity.

Mechanistic Insights

Key reaction pathways include:

-

Acid-catalyzed dehydration : Protonation of the hydroxyl group leads to carbocation formation, followed by β-hydrogen elimination to form alkenes.

-

Epoxidation stereochemistry : The cyclohexene double bond reacts with peroxides to form epoxides with cis stereochemistry.

-

Radical scavenging : The compound’s antioxidant activity involves hydrogen donation from the hydroxyl group to neutralize free radicals .

Scientific Research Applications

Bisabolol oxide A has a wide range of scientific research applications:

Mechanism of Action

Bisabolol oxide A exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reduces leukocyte migration, thereby alleviating inflammation.

Antimicrobial: Bisabolol oxide A disrupts microbial cell membranes, leading to cell lysis and death.

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Bisabolol oxide A, highlighting differences in functional groups, substituents, and stereochemistry:

Functional Group and Stereochemical Variations

- Hydroxyl vs. Ketone Groups: Bisabolol oxide A’s hydroxyl group at C3 enables hydrogen bonding, enhancing solubility in polar solvents.

- Ring Systems: Bisabolol oxide B’s furan ring lacks the pyran’s oxygen atom at position 1, reducing ring strain and modifying electronic properties . Deodarone’s 4-pyranone structure introduces a conjugated ketone, affecting UV absorption and stability .

- Substituent Effects: The 4-methyl-3-cyclohexenyl group in Bisabolol oxide A contributes to its rigidity and hydrophobic interactions.

Physical and Chromatographic Properties

- Chromatographic Behavior : Bisabolol oxide A’s higher retention index (KI = 1749) compared to Deodarone (KI = 1698) reflects its lower volatility and stronger interaction with GC stationary phases, likely due to its hydroxyl group and bulky substituent .

Biological Activity

Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol, commonly referred to as Bisabolol oxide A , is a naturally occurring compound primarily derived from the essential oil of Matricaria chamomilla (German chamomile). This article delves into its biological activities, including pharmacological effects, toxicity, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.366 g/mol |

| CAS Number | 58437-68-6 |

| Density | 0.982 g/cm³ |

| Boiling Point | 327.7 °C |

| Flash Point | 125.9 °C |

1. Antioxidant Activity

Research indicates that Bisabolol oxide A exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. In a study examining various compounds for their radical scavenging abilities, Bisabolol oxide A demonstrated a notable capacity to reduce oxidative damage in cellular models .

2. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of Bisabolol oxide A. It has been found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses. This property may be beneficial in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

3. Antimicrobial Properties

Bisabolol oxide A has shown antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness against Staphylococcus aureus and Candida albicans has been documented, indicating its potential use as a natural preservative in food and cosmetic products .

4. Induction of Apoptosis

In vitro studies have reported that Bisabolol oxide A can induce apoptosis in cancer cell lines. Specifically, it has been shown to trigger apoptotic pathways in rat thymocytes, suggesting its potential as an anticancer agent . This mechanism may be linked to its ability to modulate cellular signaling pathways involved in cell survival and death.

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells

A study conducted on human fibroblast cells demonstrated that treatment with Bisabolol oxide A significantly reduced markers of oxidative stress. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) concentrations, confirming its antioxidant efficacy .

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by lipopolysaccharides (LPS), Bisabolol oxide A was administered to mice. The results showed a marked reduction in edema and inflammatory cytokine levels (IL-1β and TNF-α) compared to the control group, supporting its role as an anti-inflammatory agent .

Toxicity and Safety Profile

While Bisabolol oxide A exhibits numerous beneficial biological activities, its safety profile is critical for therapeutic applications. Studies indicate that it has low toxicity levels when used appropriately. However, further research is necessary to establish safe dosage ranges for long-term use in clinical settings .

Q & A

What are the primary natural sources of Bisabolol oxide A, and how can its extraction be optimized for research purposes?

Basic Question

Bisabolol oxide A is predominantly found in essential oils of Matricaria chamomilla (chamomile) and Artemisia species (e.g., Artemisia vestita and Artemisia halodendron) . Optimized extraction involves steam distillation or hydrodistillation followed by gas chromatography/mass spectrometry (GC/MS) for identification. Key parameters include column selection (e.g., DB-5MS) and temperature programming to resolve co-eluting compounds, as retention indices (RI: 1748–1749) and mass spectral libraries (e.g., NIST) are critical for confirmation .

What methodologies are recommended for structural elucidation and stereochemical analysis of Bisabolol oxide A?

Basic Question

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is required. The (3S,6S) configuration of Bisabolol oxide A was confirmed via comparative studies with synthetic standards and stereospecific NMR coupling constants .

How does the stereochemistry of Bisabolol oxide A influence its physicochemical and biological properties?

Advanced Question

The (3S,6S) stereochemistry of Bisabolol oxide A distinguishes it from isomers like Bisabolol oxide B and Bisabolonoxide A, which exhibit distinct retention times and biological activities. For example, oxide A’s cyclic ether and hydroxyl group orientation affect its solubility and interaction with biological targets, as demonstrated in comparative phytochemical studies . Computational modeling (e.g., molecular docking) can further predict stereochemistry-dependent binding affinities .

What analytical challenges arise in quantifying Bisabolol oxide A in complex botanical matrices, and how can they be addressed?

Advanced Question

Co-elution with structurally similar terpenoids (e.g., bisabolol derivatives) in GC/MS analyses is a major challenge. Solutions include:

- Using polar capillary columns (e.g., HP-Innowax) to improve separation .

- Leveraging tandem MS (GC-MS/MS) for selective ion monitoring (SIM) of key fragments (e.g., m/z 109, 93, 121) .

- Employing internal standards (e.g., deuterated analogs) to correct for matrix effects .

What synthetic strategies are viable for producing Bisabolol oxide A with high diastereoselectivity?

Advanced Question

While direct synthesis is not detailed in the evidence, diastereoselective approaches for analogous tetrahydropyrans include:

- Copper(II)–bisphosphine-catalyzed oligomerization of allylic alcohols, which controls stereochemistry via ligand design .

- Acid-catalyzed cyclization of epoxy-polyenes, guided by steric and electronic effects .

- Chiral auxiliaries or enzymatic resolution to isolate the (3S,6S) isomer .

How can researchers assess the ecological role of Bisabolol oxide A in plant defense mechanisms?

Advanced Question

Comparative phytochemical profiling of Artemisia species reveals higher Bisabolol oxide A content in stress-resistant variants, suggesting a role in herbivore deterrence or antimicrobial defense . Experimental approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.